Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate
Overview
Description
Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methoxy-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, isoxazole derivatives often interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved can vary, but they typically involve binding to active sites or modulating the activity of specific proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- 3-amino-benzo[d]isoxazole derivatives
Uniqueness
Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can be modified to create a variety of derivatives with different properties, making it a versatile compound for research and development .
Properties
IUPAC Name |
methyl 5-methoxy-1,2-benzoxazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-13-6-3-4-8-7(5-6)9(11-15-8)10(12)14-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZSMRXNWXVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238128 | |
Record name | Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-16-3 | |
Record name | Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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